molecular formula C10H11BF3NO4S B6330781 4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid CAS No. 2096339-19-2

4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B6330781
CAS No.: 2096339-19-2
M. Wt: 309.07 g/mol
InChI Key: SYAZEHHNBCETRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid is a compound that features a trifluoromethyl group, a cyclopropylsulfamoyl group, and a phenylboronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the trifluoromethylation of an aromatic compound followed by the introduction of the cyclopropylsulfamoyl group and the boronic acid moiety. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a different set of products compared to reduction or substitution reactions.

Scientific Research Applications

4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in biochemical assays and as a probe to study biological processes.

    Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the boronic acid moiety can form reversible covalent bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid: can be compared with other trifluoromethylated boronic acids and sulfonamides.

    Trifluoromethylphenylboronic acid: Lacks the cyclopropylsulfamoyl group but shares the trifluoromethyl and boronic acid moieties.

    Cyclopropylsulfamoylphenylboronic acid: Lacks the trifluoromethyl group but contains the cyclopropylsulfamoyl and boronic acid moieties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group enhances its stability and lipophilicity, while the boronic acid moiety allows for specific interactions with biological targets.

Properties

IUPAC Name

[4-(cyclopropylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF3NO4S/c12-10(13,14)8-5-7(3-4-9(8)11(16)17)20(18,19)15-6-1-2-6/h3-6,15-17H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAZEHHNBCETRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.